molecular formula C18H15N3O3 B5869463 1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one

1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one

Cat. No.: B5869463
M. Wt: 321.3 g/mol
InChI Key: WIABVBXLZBUOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and various catalysts. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[6-(Benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-8-YL]ethan-1-one can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

1-(7-methyl-6-phenylmethoxypyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-16(12(2)22)17-15(9-8-14-18(17)20-24-19-14)21(11)23-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIABVBXLZBUOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1OCC3=CC=CC=C3)C=CC4=NON=C42)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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